molecular formula C8H11ClO B062398 Bicyclo[4.1.0]heptane-1-carbonyl chloride CAS No. 165126-40-9

Bicyclo[4.1.0]heptane-1-carbonyl chloride

Cat. No. B062398
M. Wt: 158.62 g/mol
InChI Key: YYIPVODXFTUUFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.1.0]heptane-1-carbonyl chloride, also known as norbornanecarbonyl chloride, is a chemical compound that belongs to the family of carbonyl chlorides. It is a white, crystalline solid that is used in various scientific research applications.1.0]heptane-1-carbonyl chloride.

Scientific Research Applications

Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the norbornane moiety into molecules. It is also used in the preparation of norbornane-based polymers and resins. Additionally, Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in the synthesis of pharmaceuticals and agrochemicals.

Mechanism Of Action

The mechanism of action of Bicyclo[4.1.0]heptane-1-carbonyl chloride is not well understood. However, it is believed to react with various nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively. These reactions are typically catalyzed by a base, such as pyridine or triethylamine.

Biochemical And Physiological Effects

Bicyclo[4.1.0]heptane-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic and irritant substance. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory distress.

Advantages And Limitations For Lab Experiments

One advantage of using Bicyclo[4.1.0]heptane-1-carbonyl chloride in lab experiments is its high yield and purity. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using this compound is its toxicity and irritant properties. Care must be taken when handling the compound to prevent skin and eye irritation and respiratory distress.

Future Directions

There are several future directions for the use of Bicyclo[4.1.0]heptane-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel norbornane-based polymers and resins with unique properties. Additionally, the compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of Bicyclo[4.1.0]heptane-1-carbonyl chloride.

Synthesis Methods

Bicyclo[4.1.0]heptane-1-carbonyl chloride can be synthesized by reacting norbornene with phosgene. The reaction takes place at room temperature and produces a white, crystalline solid. The yield of the reaction is high, and the product can be purified by recrystallization.

properties

CAS RN

165126-40-9

Product Name

Bicyclo[4.1.0]heptane-1-carbonyl chloride

Molecular Formula

C8H11ClO

Molecular Weight

158.62 g/mol

IUPAC Name

bicyclo[4.1.0]heptane-1-carbonyl chloride

InChI

InChI=1S/C8H11ClO/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2

InChI Key

YYIPVODXFTUUFK-UHFFFAOYSA-N

SMILES

C1CCC2(CC2C1)C(=O)Cl

Canonical SMILES

C1CCC2(CC2C1)C(=O)Cl

synonyms

Bicyclo[4.1.0]heptane-1-carbonyl chloride (9CI)

Origin of Product

United States

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